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Compound of Interest

Compound Name: (E/Z)-BML264

Cat. No.: B3432251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). The information

presented herein is compiled from publicly available research and is intended to assist

researchers and drug development professionals in the preparation and purification of this

compound for investigational use.

Introduction to ML264
ML264, also known as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-

thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, is a small molecule inhibitor of KLF5, a

transcription factor implicated in the proliferation of various cancer cells. By downregulating

KLF5 expression, ML264 has been shown to modulate key signaling pathways, including the

RAS/MAPK and WNT pathways, making it a valuable tool for cancer research and a potential

therapeutic agent.

Chemical Properties of ML264:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3432251?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 1550008-55-3

Molecular Formula C₁₇H₂₁ClN₂O₄S

Molecular Weight 384.88 g/mol

Appearance White to beige powder

Solubility DMSO: 10 mg/mL

Synthesis of ML264
A three-step synthesis for ML264 has been reported, starting from commercially available

reagents. The overall synthetic scheme is presented below, followed by a detailed experimental

protocol for each step.

Synthesis Workflow

Step 1: Amide Coupling

Step 2: Ester Hydrolysis

Step 3: Amide Coupling
3-Chlorocinnamic acid

(E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate

Glycine methyl ester HCl

(E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid

ML2644-(Methylamino)tetrahydro-2H-thiopyran 1,1-dioxide HCl

Click to download full resolution via product page

Caption: Synthetic workflow for ML264.

Experimental Protocols
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Step 1: Synthesis of (E)-Methyl 2-(3-(3-chlorophenyl)acrylamido)acetate

To a solution of 3-chlorocinnamic acid in a suitable solvent (e.g., dichloromethane), add a

coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine -

DIEA).

Add glycine methyl ester hydrochloride and stir the reaction mixture at room temperature

overnight.

Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), the

reaction is worked up.

The crude product is purified by flash chromatography.

Step 2: Synthesis of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid

Dissolve the (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate from Step 1 in a mixture of

methanol and a solution of sodium hydroxide.

Stir the mixture at room temperature for approximately one hour, monitoring the reaction

progress by HPLC.

After completion, acidify the mixture with a hydrochloric acid solution.

Remove the solvent in vacuo to yield the crude product, which can be used in the next step

without further purification.

Step 3: Synthesis of ML264

To a solution of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid in dimethylformamide (DMF),

add DIEA and HATU.

Stir the mixture for a few minutes before adding 4-(methylamino)tetrahydro-2H-thiopyran 1,1-

dioxide hydrochloride.

Continue stirring at room temperature for about 30 minutes, monitoring the reaction by

HPLC.
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Upon completion, the solvent is removed in vacuo, and the crude product is purified by

preparative HPLC.

Quantitative Synthesis Data
Step Product

Starting
Materials

Reagents Yield

1

(E)-Methyl 2-(3-

(3-

chlorophenyl)acr

ylamido)acetate

3-

Chlorocinnamic

acid, Glycine

methyl ester HCl

HATU, DIEA 86%[1]

2 & 3 ML264

(E)-Methyl 2-(3-

(3-

chlorophenyl)acr

ylamido)acetate,

4-

(Methylamino)tet

rahydro-2H-

thiopyran 1,1-

dioxide HCl

NaOH, HCl,

HATU, DIEA

49% (for two

steps)[1]

Purification of ML264
The final purification of ML264 is achieved through preparative High-Performance Liquid

Chromatography (prep-HPLC).

Purification Protocol
Method: Preparative Reverse-Phase HPLC.

Mobile Phase: A gradient of Acetonitrile/Methanol (1:1) and water.

Gradient: A typical gradient would be from 40% to 100% of the organic phase over a set

period.

Detection: UV detection at appropriate wavelengths (e.g., 220, 254, and 280 nm) is used to

monitor the elution of the product.
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Post-Purification: Fractions containing the pure product are collected, combined, and the

solvent is removed under reduced pressure to yield the final compound.

Purity and Characterization
The purity of the final ML264 product should be assessed using analytical HPLC. The identity

of the compound can be confirmed by ¹H NMR and mass spectrometry.

Quantitative Purity and Characterization Data:

Parameter Result

Purity (HPLC) >95% (calculated purity of 99.1%)[1]

¹H NMR (400 MHz, CD₃CN)

δ 7.63 (s, 1H), 7.51–7.52 (m, 1H), 7.48 (d,

J=16.0 Hz, 1H), 7.40-7.44 (m, 2H), 6.64 (d,

J=15.6 Hz, 1H), 4.14 (d, J=5.2 Hz, 2H), 3.50-

3.60 (m, 1H), 3.10-3.30 (m, 4H), 2.95 (s, 3H),

2.20-2.35 (m, 2H), 2.00-2.15 (m, 2H)[1]

ESI-MS (m/z) 385 [M+1]⁺[1]

Biological Activity and Signaling Pathways
ML264 is a selective inhibitor of KLF5 expression. Its mechanism of action involves the

modulation of key signaling pathways that are often dysregulated in cancer.

KLF5 Inhibition and Downstream Effects
ML264 has been shown to potently inhibit the proliferation of various colorectal cancer cell

lines. This anti-proliferative effect is attributed to its ability to decrease the expression of KLF5.

In Vitro Activity of ML264:
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Cell Line IC₅₀

DLD-1 29 nM[1]

HT29 130 nM[1]

SW620 430 nM[1]

HCT116 560 nM[1]

IEC-6 (non-cancerous) >50 µM[1]

Signaling Pathway Modulation
KLF5 is a known mediator of the RAS/MAPK and WNT signaling pathways. By inhibiting KLF5,

ML264 can interfere with these oncogenic signaling cascades.
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Caption: ML264 inhibits KLF5, a key node in the RAS/MAPK and WNT signaling pathways.

Conclusion
This technical guide provides a detailed protocol for the synthesis and purification of ML264,

along with relevant quantitative data and an overview of its biological activity. The information

presented here should serve as a valuable resource for researchers working with this potent

KLF5 inhibitor. It is important to note that all chemical syntheses should be performed by
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trained professionals in a well-equipped laboratory, adhering to all necessary safety

precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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